UK 34787

Beschreibung

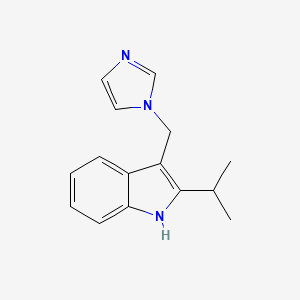

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(imidazol-1-ylmethyl)-2-propan-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-11(2)15-13(9-18-8-7-16-10-18)12-5-3-4-6-14(12)17-15/h3-8,10-11,17H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXGMVRYQLENHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2N1)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223136 | |

| Record name | UK 34787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72818-36-1 | |

| Record name | UK 34787 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072818361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72818-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | UK 34787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isopropyl-3-(1-imidazolylmethyl)indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92SXL6ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Isopropyl 3 1 Imidazolylmethyl Indole and Analogues

Strategic Approaches to the Indole (B1671886) Core Synthesis

The construction of the indole skeleton is the foundational step. The choice of method often dictates the feasibility and efficiency of subsequent functionalizations.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.org The reaction involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgmdpi.com The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole nucleus after eliminating ammonia. wikipedia.orgbyjus.com

For the synthesis of a 3,3-disubstituted indole core, an appropriately substituted ketone is required. For instance, the reaction of a phenylhydrazine with isopropyl methyl ketone under acidic conditions can lead to the formation of a 2,3,3-trimethyl-3H-indole (an indolenine). mdpi.com While this demonstrates the formation of a quaternary center at the C3 position, subsequent modification would be needed to achieve the specific isopropyl and imidazolylmethyl substitution pattern.

A tandem hydroformylation–Fischer indolisation protocol can be used to synthesize 2,3-disubstituted indoles from olefins. rsc.org This process involves the hydroformylation of an olefin to an α-branched aldehyde, which is then condensed with a phenylhydrazine. The resulting indolenine intermediate with a quaternary C3 center undergoes a selective Wagner–Meerwein-type rearrangement to yield the 2,3-disubstituted indole. rsc.org This highlights a potential pathway where a quaternary center is formed, though it rearranges in this specific sequence.

Table 1: Catalysts Used in Fischer Indole Synthesis

| Catalyst Type | Examples | Reference |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid | wikipedia.org |

Modern synthetic chemistry has introduced several powerful alternatives to the classical Fischer synthesis, offering milder conditions, greater functional group tolerance, and novel pathways to complex indoles.

3-Lithiated Indole Intermediates: A significant challenge in indole functionalization is controlling the regioselectivity of electrophilic attack. The use of a bulky protecting group on the indole nitrogen, such as a triisopropylsilyl (TIPS) group, allows for the generation of a stable 3-lithiated indole intermediate upon treatment with an alkyllithium reagent. tcichemicals.com The steric bulk of the silyl (B83357) group protects the C2 position, preventing the common 3-to-2 migration of the lithium and subsequent ring fragmentation. This intermediate can then react regioselectively with various electrophiles at the C3 position to yield 3-substituted indoles. tcichemicals.com This method provides a direct route to C3 functionalization on a pre-formed indole ring.

Domino Reactions: Domino reactions, or cascade reactions, have emerged as highly efficient strategies for constructing complex molecular architectures in a single operation, enhancing atom economy and operational simplicity. researchgate.netnih.gov Various multi-component domino reactions have been developed for the synthesis of polyfunctionalized indoles. nih.gov For example, a palladium-catalyzed domino process involving isocyanide insertion and benzylic C(sp3)-H activation can construct the indole skeleton. organic-chemistry.org Another approach involves an InBr₃-catalyzed domino Diels-Alder reaction of indoles, phenylacetylenes, and 3-methyleneoxindolines to produce complex spiro-fused indole structures. acs.org These methods showcase the power of domino sequences to rapidly build the core indole structure with multiple points of substitution.

Introduction and Functionalization of the Isopropyl Group

Introducing an isopropyl group at the C3 position of an indole, particularly to form a quaternary center, requires specific strategies. Direct Friedel-Crafts alkylation of the indole nucleus is a common method for C3 functionalization. However, controlling the reaction to achieve mono-alkylation and prevent polyalkylation can be challenging, especially with reactive alkylating agents. nih.gov

One approach involves the Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates as electrophiles to selectively form 3,3-disubstituted indolenines. nih.gov This method provides an alternative to base-promoted or transition-metal-catalyzed techniques. The choice of Lewis acid catalyst is critical for the transformation's success.

Table 2: Lewis Acid Catalysts for C3-Alkylation of 2,3-Dimethylindole

| Catalyst | Solvent | Outcome |

|---|---|---|

| TMSOTf | Dichloromethane (DCM) | Most effective catalyst |

| BF₃·OEt₂ | Dichloromethane (DCM) | Moderate effectiveness |

| Sc(OTf)₃ | Dichloromethane (DCM) | Less effective |

| In(OTf)₃ | Dichloromethane (DCM) | Less effective |

Data derived from studies on the formation of 3,3'-disubstituted indolenines. nih.gov

Incorporation of the 1-Imidazolylmethyl Moiety

The introduction of the 1-imidazolylmethyl group at the C3 position is typically achieved through an alkylation reaction. This can be conceptualized as a C3 aza-alkylation of the indole. rsc.org The reaction involves an indole, an aldehyde (formaldehyde in this conceptual case), and an amine (imidazole). rsc.org

A practical approach involves reacting a 3-isopropylindole intermediate with a suitable electrophile like 1-(chloromethyl)imidazole or 1-(bromomethyl)imidazole. The high nucleophilicity of the indole C3 position would facilitate a substitution reaction to form the desired C-C bond. The synthesis of analogous 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives has been successfully carried out under mild conditions, demonstrating the feasibility of this approach. nih.gov

Alternatively, the reaction can proceed via reactive alkylideneindolenine intermediates. rsc.org Elimination of a leaving group from a 3-substituted indole under basic or acidic conditions generates these intermediates, which can then react with a variety of nucleophiles, including imidazole (B134444). rsc.org

Stereoselective Synthesis and Chiral Resolution Considerations

The C3 position in 3-isopropyl-3-(1-imidazolylmethyl)indole is a chiral quaternary stereocenter. Consequently, the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires either a stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: Catalytic asymmetric synthesis represents the most elegant approach to obtaining enantiomerically enriched products. Chiral phosphoric acid catalysts have been successfully employed in the asymmetric dearomatization of 2,3-disubstituted indoles to create chiral indolenines and fused indolines with excellent enantioselectivities. rsc.org Similarly, developing a catalytic enantioselective method for the C3-alkylation steps would be a viable strategy. For instance, the enantioselective Friedel-Crafts reaction of indoles, a well-studied area, could be adapted for this purpose using chiral catalysts. nih.gov

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through chiral resolution. A novel kinetic resolution (KR) method has been developed for 3,3-disubstituted indolines using a chiral phosphoric acid-catalyzed reaction with azodicarboxylates, achieving high enantioselectivities with selectivity factors (s-factors) up to 70. proquest.com Another strategy is classical resolution, which involves reacting the racemic compound with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can be separated by methods like crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers. google.com

Enzyme-Catalyzed Synthetic Routes for Indole Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

Chemoenzymatic strategies have been developed for the synthesis of various indole-containing derivatives. nih.gov For example, a system containing a tryptophan synthase β-subunit variant, an L-amino acid oxidase, and a thiamine-diphosphate (ThDP)-dependent enzyme can be used to generate structurally diverse acyloins from indole precursors. nih.gov This demonstrates the potential of using engineered enzyme cascades to build complex indole-based molecules.

Furthermore, artificial enzymes have been designed for specific transformations. A manganese-containing artificial mini-enzyme (Mn-MC6*a) has been shown to catalyze the highly selective oxidation of indole at the C3 position to produce 3-oxindole derivatives. acs.org While this specific reaction leads to an oxidized product, it highlights the potential of designing bespoke biocatalysts to achieve targeted functionalization of the indole ring, which could be harnessed for novel synthetic routes to complex derivatives.

Biological Activity and Pharmacological Profiles of 3 Isopropyl 3 1 Imidazolylmethyl Indole Uk 34787

Enzyme Inhibition Studies

The primary mechanism of action identified for 3-Isopropyl-3-(1-imidazolylmethyl)indole and related compounds is the inhibition of specific enzymes involved in critical physiological pathways. These interactions are characterized by a high degree of potency and selectivity, which dictates their pharmacological profile.

Research has extensively focused on 3-(1-imidazolylmethyl) indoles as potent and selective inhibitors of thromboxane (B8750289) A2 synthetase, an enzyme crucial for the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The inhibitory activity of these compounds is influenced by the substituent at the 2-position of the indole (B1671886) ring.

A notable analog, 2-isopropyl-3-(1-imidazolylmethyl)indole, demonstrates high selectivity for thromboxane A2-synthetase. pharmacologyeducation.org Studies on microsomal enzymes from human blood platelets revealed that this compound exhibits an IC50 value of 2 x 10-8 M against this enzyme. pharmacologyeducation.org Its high potency, combined with its selectivity over other enzymes in the arachidonic acid cascade, underscores its potential therapeutic interest. pharmacologyeducation.org Another related compound, 2-cyclopropyl-3(1-imidazolylmethyl) indole, was found to be even more potent, with an IC50 of 1 x 10-10 M against human blood platelet thromboxane A2-synthetase. pharmacologyeducation.org

| Compound | Thromboxane A2 Synthetase (IC50, M) | Prostaglandin (B15479496) I2 Synthetase (IC50, M) | PGH2 Synthetase (IC50, M) |

|---|---|---|---|

| 2-isopropyl-3-(1-imidazolylmethyl)indole | 2 x 10-8 | > 10-4 | > 10-4 |

| 2-cyclopropyl-3-(1-imidazolylmethyl)indole | 1 x 10-10 | 8.4 x 10-7 | > 10-4 |

A key feature of 2-isopropyl-3-(1-imidazolylmethyl)indole is its remarkable selectivity. While it potently inhibits thromboxane A2 synthetase, it displays only weak effects on prostaglandin I2 (prostacyclin) synthetase and prostaglandin H2 (PGH2) synthetase (also known as cyclooxygenase). pharmacologyeducation.org The IC50 values for the inhibition of both prostaglandin I2 synthetase (from pig aorta) and PGH2 synthetase (from ram seminal vesicles) were found to be greater than 10-4 M. pharmacologyeducation.org This demonstrates an almost complete selectivity against thromboxane A2-synthetase, which is a desirable characteristic for therapeutic applications aiming to modulate the balance between pro-aggregatory thromboxane A2 and anti-aggregatory prostaglandin I2. In contrast, the highly potent 2-cyclopropyl analog showed some activity against prostaglandin I2-synthetase (IC50 8.4 x 10-7 M), indicating a different selectivity profile. pharmacologyeducation.org

The imidazole (B134444) and indole moieties present in the structure of UK 34787 suggest potential interactions with cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a vast array of xenobiotics and endogenous compounds. The imidazole ring, in particular, is known to coordinate with the heme iron of CYP enzymes, which can lead to inhibition.

Studies on related 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids have shown that the introduction of a carboxylic acid substituent can lead to a reduction in activity against adrenal steroid 11β-hydroxylase, a CYP enzyme (CYP11B1). This indicates that structural modifications can modulate the interaction with CYP isoforms. Furthermore, research on the metabolism of 3-methylindole has implicated CYP2A6 and CYP2E1 in its biotransformation. typingspeedtest.app The inhibitory potential of imidazole-containing compounds has been well-documented; for instance, some pyrimidine-imidazole derivatives inhibit CYP3A4 through type II coordination to the P450 heme via the imidazole moiety. nih.gov These findings suggest that 3-Isopropyl-3-(1-imidazolylmethyl)indole likely interacts with various CYP450 enzymes, although specific inhibition profiles for CYP17A1, CYP11B1/B2, and CYP2D6 have not been fully elucidated in the public domain.

Indole derivatives have emerged as a promising class of compounds for the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic gene regulation, and their dysregulation is linked to various diseases, including cancer. nih.gov Specifically, indole-based structures have been explored as selective inhibitors of HDAC8, a class I HDAC isoform. nih.gov

While direct studies on 3-Isopropyl-3-(1-imidazolylmethyl)indole as an HDAC8 inhibitor are not available, related indole derivatives have shown significant potential. For example, certain indole-3-butyric acid derivatives have been synthesized and evaluated for their HDAC inhibitory activity. One such compound, molecule I13, exhibited potent inhibition against several HDAC isoforms with IC50 values of 13.9 nM for HDAC1, 12.1 nM for HDAC3, and 7.71 nM for HDAC6. nih.govnih.gov This demonstrates that the indole scaffold is a viable starting point for designing potent HDAC inhibitors, and suggests the potential for compounds like this compound to be investigated for activity against HDAC8 and other isoforms.

The combination of indole and imidazole rings in a single molecule has been a strategy for developing aromatase inhibitors. Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. researchgate.netCurrent time information in Dumfries and Galloway, GB. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. researchgate.netCurrent time information in Dumfries and Galloway, GB.

Several series of novel indole-imidazole derivatives have been synthesized and evaluated for their in vitro aromatase inhibitory activities. These studies have shown that the substitution pattern on the indole and any associated phenyl rings can significantly influence inhibitory potency. For instance, research on different indole-based aromatase inhibitors has highlighted the importance of the position of substituent groups. One study found a 2-aryl indole with a nitrile group at the C-3 position to be the most potent, with an IC50 value of 1.61 μM. Current time information in Dumfries and Galloway, GB. Another potent derivative, an indole aryl sulfonamide, showed an IC50 value of 0.16 µM. researchgate.netCurrent time information in Dumfries and Galloway, GB. These findings establish that imidazole-indole hybrids are a promising class of aromatase inhibitors.

| Compound Class/Derivative | Aromatase Inhibition (IC50) |

|---|---|

| 2-aryl indole (with C-3 nitrile group) | 1.61 µM |

| Indole aryl sulfonamide (Derivative IX) | 0.16 µM |

Receptor Modulation and Neurotransmission

Cholinesterase Inhibition by Related Indole Scaffolds

Information regarding the direct cholinesterase inhibitory activity of 3-Isopropyl-3-(1-imidazolylmethyl)indole (this compound) is not available in the current literature. However, the broader class of indole derivatives has been extensively investigated for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Studies have shown that indole-based compounds can act as effective cholinesterase inhibitors. For example, a series of indole- and tryptophan-derived compounds were synthesized and shown to exhibit selective submicromolar inhibition of human butyrylcholinesterase (hBChE) nih.gov. This highlights the potential of the indole scaffold in designing selective BChE inhibitors.

Furthermore, hybrid molecules incorporating the indole nucleus with other heterocyclic systems have demonstrated promising cholinesterase inhibitory activity. While specific data on indole-imidazole hybrids as cholinesterase inhibitors is scarce, the general principle of molecular hybridization has been successfully applied. For instance, benzimidazole derivatives have been evaluated for their in vitro inhibitory potential against both AChE and BChE, with some derivatives showing moderate activity biointerfaceresearch.com. Given the structural similarities between benzimidazole and imidazole, it is plausible that indole-imidazole hybrids could also exhibit cholinesterase inhibitory properties.

Computational studies, including molecular docking, have been employed to understand the interactions between indole-based inhibitors and the active sites of cholinesterases mdpi.commdpi.com. These studies can aid in the rational design of more potent and selective inhibitors.

While the direct cholinesterase inhibiting profile of 3-Isopropyl-3-(1-imidazolylmethyl)indole remains to be elucidated, the established activity of the indole scaffold in this area suggests that it could be a worthwhile avenue for future research.

Antimicrobial and Antiprotozoal Activities

The indole-imidazole scaffold has emerged as a promising framework for the development of novel antimicrobial and antiprotozoal agents.

Antileishmanial Efficacy of 3-(Imidazolylmethyl)indoles

Several studies have highlighted the potent antileishmanial activity of 3-(imidazolylmethyl)indole derivatives. In one study, a series of 3-imidazolylalkylindoles were synthesized and evaluated in vitro against Leishmania mexicana promastigotes. A number of these compounds exhibited activity comparable to the reference drug ketoconazole, with IC50 values in the range of 2.10-3.30 µg/mL. Notably, the compound 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole was found to be exceptionally potent, with an IC50 value of 0.011 µg/mL, which is 270-fold lower than that of ketoconazole. This compound also demonstrated high activity against intracellular amastigotes of L. mexicana with an IC50 value of 0.018 µg/mL nih.gov.

Another study focused on 3-(α-azolylbenzyl)indoles and also found high levels of activity against L. mexicana promastigotes in vitro. The most active compounds in this series were 5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole and its triazole analogue, both displaying IC50 values of less than 1 µM nih.gov.

Further research on 1-benzyl-3-(imidazol-1-ylmethyl)indoles, designed based on a 3D-QSAR predictive model, showed IC50 values ranging from 2.3 to 32 µM against L. mexicana promastigotes. This study emphasized the importance of the hydrophobic parameter at the para-position of the benzyl group for potent activity nih.gov.

These findings collectively underscore the potential of the 3-(imidazolylmethyl)indole scaffold as a source of novel and potent antileishmanial agents.

Broad Spectrum Antimicrobial Properties of Indole Derivatives

The indole nucleus, often in combination with other heterocyclic rings like imidazole or triazole, has been shown to be a versatile scaffold for the development of broad-spectrum antimicrobial agents.

A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL against a panel of microorganisms including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei nih.govturkjps.org. This highlights the potential of hybrid molecules containing the indole core.

Specifically, indole-imidazole derivatives have been investigated for their antibacterial and antifungal properties. One study reported that an indole-imidazole compound with chlorine atoms was effective in inhibiting the growth of several fungal strains, including Coriolus versicolor, Poria placenta, Coniophora puteana, and Gloeophyllum trabeum. The same study found that indole-imidazole derivatives exhibited the highest antibacterial activity against Micrococcus luteus and Pseudomonas fluorescens nih.gov.

Another study on the synthesis and antimicrobial activity of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives found that one compound was particularly active, with a minimum inhibitory concentration (MIC) in the range of 9.9 to 12.5 µg/mL against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. Another derivative showed potent activity against Candida albicans researchgate.net.

These studies demonstrate that the combination of indole and imidazole rings can lead to compounds with significant antibacterial and antifungal activities, making them a promising area for the discovery of new antimicrobial drugs.

Anti-inflammatory and Immunomodulatory Potentials

While specific studies on the anti-inflammatory and immunomodulatory effects of 3-Isopropyl-3-(1-imidazolylmethyl)indole (this compound) are limited, its known activity as a selective thromboxane synthetase inhibitor provides a clear mechanism for its potential anti-inflammatory action. Thromboxane A2 is a potent mediator of inflammation and platelet aggregation, and its inhibition can lead to anti-inflammatory effects.

Research on related indole-imidazole hybrid molecules has provided further evidence for the anti-inflammatory potential of this structural class. A study on indole-imidazolidine derivatives, specifically 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one, demonstrated significant anti-inflammatory activities in animal models. These compounds were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in both air pouch and peritonitis models nih.gov. These findings suggest that the anti-inflammatory effects of these compounds are likely mediated through the modulation of the immune system nih.gov.

Furthermore, the indole scaffold itself is present in many compounds with known anti-inflammatory properties. For instance, novel N-methylsulfonyl-indole derivatives have been synthesized and shown to possess anti-inflammatory activity, with some compounds exhibiting dual COX-2/5-LOX inhibitory effects, which can lead to a better gastroprotective profile and reduced cardiovascular risks compared to traditional NSAIDs nih.gov.

The combination of the known thromboxane synthetase inhibitory activity of this compound and the demonstrated anti-inflammatory properties of related indole-imidazole hybrids suggests that 3-Isopropyl-3-(1-imidazolylmethyl)indole likely possesses significant anti-inflammatory and immunomodulatory potential.

Anticancer and Chemopreventive Investigations of Indole Analogues

One study synthesized two series of novel indole-benzimidazole hybrid molecules and evaluated their in-vitro cytotoxic activity against human ovarian carcinoma (SKOV-3), human prostate cancer (PC-3), human cervical cancer (HeLa), and human acute monocytic leukemia (THP-1) cell lines. One of the compounds, 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole, showed interesting activity with IC50 values of 23.69 µM, 73.05 µM, 64.66 µM, and 39.08 µM against SKOV-3, PC-3, HeLa, and THP-1 cells, respectively semanticscholar.org.

Another research effort focused on indolyl-derived 4H-imidazoles, which were synthesized and assessed for their cytotoxicity against healthy human embryo kidney cells (HEK-293). A leading compound from this series, bearing both 5-phenyl-4H-imidazole and 1-methyl-1H-indole moieties, was identified as a prospective molecule with low cytotoxicity (IC50 > 300 µM on HEK-293 cells) mdpi.com. This highlights the potential for developing selective anticancer agents with favorable safety profiles.

Furthermore, a one-pot, three-component synthesis of 3-substituted indoles yielded compounds that were evaluated for their ability to inhibit cell proliferation in human colon carcinoma (HT-29) and human ovarian adenocarcinoma (SK-OV-3) cells, as well as their c-Src kinase inhibitory activity. Certain 4-methylphenyl and 4-methoxyphenyl indole derivatives inhibited the proliferation of SK-OV-3 and HT-29 cells by 70-77% at a concentration of 50 µM. Unsubstituted phenyl and 3-nitrophenyl derivatives showed inhibition of c-Src kinase with IC50 values of 50.6 µM and 58.3 µM, respectively chapman.edu.

These studies collectively demonstrate the potential of indole-imidazole and related indole-based hybrids as a promising class of compounds for the development of novel anticancer therapies.

Interactive Data Table: Cytotoxic Activity of Selected Indole-Benzimidazole Hybrids

| Compound | Cell Line | IC50 (µM) |

| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |

| PC-3 | 73.05 | |

| HeLa | 64.66 | |

| THP-1 | 39.08 |

Data sourced from a study on indole-benzimidazole hybrid molecules semanticscholar.org.

Structure Activity Relationships Sar and Rational Drug Design

Influence of Indole (B1671886) Core Substituents on Biological Activity

The indole nucleus is a privileged scaffold in drug discovery, and its functionalization provides a powerful tool to modulate biological activity. nih.gov The nature and position of substituents on the indole ring play a pivotal role in determining the compound's interaction with biological targets. nih.gov

Substitutions at various positions of the indole ring can significantly impact a compound's potency and selectivity. Studies on different classes of indole derivatives have shown that modifications at the C3 position are particularly critical. frontiersin.org The introduction of various groups at this position can stabilize the molecule and influence its binding affinity to target proteins. frontiersin.org For instance, in a series of indolylsuccinimides, C3-alkylation was a key step in generating compounds with potent anti-proliferative activity. nih.gov The electronic properties of substituents on the indole ring are also crucial; both electron-donating and electron-withdrawing groups can be tolerated, but their specific placement dictates the resulting biological effect.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Example Class |

|---|---|---|---|

| C3 | Alkyl groups | Modulates binding affinity and potency. | Indolylsuccinimides nih.gov |

| C5 | Halogens (F, Br) | Generally well-tolerated, can influence binding. | Indolylsuccinimides nih.gov |

| N1 | Unsubstituted (-NH) | May enhance cytoprotective activity. | C3-Methylene-Bridged Indole Derivatives frontiersin.org |

| N1 | Alkyl or Aryl groups | Can introduce various biological activities like anti-inflammatory effects. | C3-Methylene-Bridged Indole Derivatives frontiersin.org |

Significance of the Isopropyl Moiety for Selectivity and Potency

The isopropyl group, a relatively small and lipophilic alkyl substituent, can exert a significant influence on a molecule's pharmacological profile. Its size, shape, and hydrophobicity can be critical for achieving both high potency and selectivity for a specific biological target.

In the context of kinase inhibitors, for example, the nature of the alkyl group can be a deciding factor for selectivity. Research on pyrazolopyrimidine-based kinase inhibitors demonstrated that an ethyl group was favored over an isopropyl group for binding to BRAF kinase, highlighting the subtle steric requirements of the active site. researchgate.net Conversely, in other kinase inhibitor scaffolds, secondary alkyl groups like isopropyl have been shown to elicit optimal activity. nih.gov This underscores that the contribution of the isopropyl group is highly context-dependent and is dictated by the topology of the target's binding pocket.

The isopropyl moiety in "3-Isopropyl-3-(1-imidazolylmethyl)indole" likely plays a key role in establishing favorable van der Waals interactions within a hydrophobic pocket of its target protein. The branched nature of the isopropyl group can provide a better steric fit compared to a linear alkyl chain, potentially leading to enhanced binding affinity. In a series of pyrazolo[4,3-d]pyrimidine derivatives, the presence of a 3-isopropyl group was a common feature among potent and selective cyclin-dependent kinase (CDK) inhibitors. mdpi.com This suggests that the isopropyl group can be a key element for achieving selectivity by exploiting specific hydrophobic subpockets in the target enzyme that may not be as accommodating to other alkyl groups.

| Compound Scaffold | Target Kinase | R1 Substituent | IC50 (nM) |

|---|---|---|---|

| Pyrazolopyrimidine | BRAFV600E | Ethyl | 13 |

| Isopropyl | Less potent than Ethyl analog |

Contribution of the Imidazole (B134444) Ring to Target Binding

The imidazole ring is a versatile pharmacophore that can engage in a variety of non-covalent interactions, making it a frequent component of biologically active molecules. researchgate.net Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the other nitrogen) is a key feature in its interaction with protein targets.

Beyond hydrogen bonding, the aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding site. mdpi.com These stacking interactions, driven by favorable electrostatic and van der Waals forces, can further stabilize the ligand-protein complex. The combination of hydrogen bonding and π-π stacking capabilities makes the imidazolylmethyl group a powerful anchor for positioning the indole scaffold within the target's binding site, thereby enhancing both affinity and selectivity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis of Indole Derivatives

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D structural properties. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate predictive models that can guide the design of new, more potent analogs.

In a typical 3D-QSAR study of indole derivatives, the molecules are aligned based on a common substructure. Then, steric and electrostatic fields are calculated around each molecule. These fields are then correlated with the observed biological activities using statistical methods like partial least squares (PLS). The results are often visualized as contour maps, which indicate regions where certain properties are favorable or unfavorable for activity.

For a series of indole-imidazole compounds, a CoMFA model would likely highlight the importance of steric bulk around the isopropyl group and specific electrostatic interactions involving the imidazole ring. For example, green contours in a steric map might indicate that bulkier substituents at a particular position are favored for activity, while yellow contours would suggest that steric hindrance is detrimental. Similarly, blue contours in an electrostatic map would point to regions where a positive charge is favorable, and red contours would indicate a preference for a negative charge. These maps provide a visual guide for medicinal chemists to rationally design new derivatives with improved biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another crucial aspect of ligand-based drug design, which focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for indole-imidazole derivatives would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For "3-Isopropyl-3-(1-imidazolylmethyl)indole," a likely pharmacophore model would consist of:

A hydrophobic feature corresponding to the isopropyl group, indicating the need for a non-polar interaction in a specific region of the binding site.

One or two hydrogen bond acceptor features associated with the nitrogen atoms of the imidazole ring, highlighting their role in forming key hydrogen bonds with the target.

An aromatic feature representing the indole ring, suggesting the importance of π-π stacking or other aromatic interactions.

This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing, ultimately leading to the more efficient development of new therapeutic agents.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govnih.govthesciencein.org For 3-Isopropyl-3-(1-imidazolylmethyl)indole, docking studies would be instrumental in identifying potential biological targets. By screening this ligand against a library of protein structures, researchers could hypothesize its mechanism of action. For instance, docking it against enzymes like cyclooxygenases or protein kinases, which are common targets for indole (B1671886) derivatives, could reveal potential inhibitory activity. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations would be employed to study the stability of the predicted ligand-protein complex over time. researchgate.netmdpi.comnih.gov MD simulations provide insights into the conformational changes of both the ligand and the target protein upon binding, offering a more dynamic and realistic view of the interaction. researchgate.netmdpi.comnih.gov This would help in refining the binding mode predicted by docking and calculating binding free energies, which are more accurate indicators of binding affinity.

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) would be used to determine the optimal 3D geometry of 3-Isopropyl-3-(1-imidazolylmethyl)indole and to calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Conformational analysis, another key application of quantum chemistry, would identify the most stable low-energy conformations of the molecule in different environments (e.g., in vacuum or in a solvent). researchgate.netnih.gov Understanding the preferred spatial arrangement of the isopropyl and imidazolylmethyl groups relative to the indole core is crucial, as the conformation of a molecule often dictates its biological activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling predicts the pharmacokinetic properties of a compound, which are critical for its success as a drug candidate. japsonline.comnih.gov

Prediction of Human Intestinal Absorption and Blood-Brain Barrier Permeability

Computational models can estimate the Human Intestinal Absorption (HIA) of a drug candidate, a key factor for oral bioavailability. scispace.comnih.gov For 3-Isopropyl-3-(1-imidazolylmethyl)indole, its HIA would be predicted based on molecular descriptors such as lipophilicity (LogP), polar surface area (PSA), and molecular weight.

Similarly, the ability of a compound to cross the Blood-Brain Barrier (BBB) is crucial for drugs targeting the central nervous system. nih.govmdpi.comresearchgate.netbohrium.commdpi.com In silico models would predict the BBB permeability of 3-Isopropyl-3-(1-imidazolylmethyl)indole, helping to determine its potential for CNS applications.

Table 1: Predicted ADME Properties for 3-Isopropyl-3-(1-imidazolylmethyl)indole

| Property | Predicted Value/Classification | Method |

| Human Intestinal Absorption | High | Based on physicochemical properties |

| Blood-Brain Barrier Permeability | Likely to penetrate | Based on molecular descriptors |

Metabolic Stability and Cytochrome P450 Enzyme Interactions

The metabolic stability of a compound determines its half-life in the body. In silico tools can predict which sites on the 3-Isopropyl-3-(1-imidazolylmethyl)indole molecule are most susceptible to metabolism by Cytochrome P450 (CYP) enzymes. nih.govnih.govfda.goviu.edu The imidazole (B134444) moiety, for instance, is known to interact with and potentially inhibit CYP enzymes, a critical aspect to evaluate for potential drug-drug interactions. nih.gov Predicting which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to metabolize or be inhibited by this compound is a key component of its preclinical assessment. nih.govfda.gov

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability to reach its target. mazums.ac.irnih.govnih.govresearchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can predict the percentage of 3-Isopropyl-3-(1-imidazolylmethyl)indole that would be bound to plasma proteins. mazums.ac.irresearchgate.net High plasma protein binding can limit the free fraction of the drug available for therapeutic effect. nih.gov

Table 2: Predicted Metabolic and Pharmacokinetic Profile

| Parameter | Predicted Outcome | Significance |

| Metabolic Stability | Moderate | Potential for reasonable in vivo half-life |

| CYP450 Inhibition | Possible inhibitor (imidazole moiety) | Risk of drug-drug interactions |

| Plasma Protein Binding | High | May affect free drug concentration |

Quantitative Structure-Toxicity Relationship (QSTR) Studies

QSTR models are used to predict the potential toxicity of compounds based on their chemical structure. japsonline.com By comparing the structural features of 3-Isopropyl-3-(1-imidazolylmethyl)indole to databases of known toxicants, it is possible to flag potential liabilities such as carcinogenicity, mutagenicity, or organ-specific toxicity. This allows for early-stage risk assessment before extensive experimental testing is undertaken.

Homology Modeling and Receptor-Based Drug Design

Receptor-based drug design for 3-Isopropyl-3-(1-imidazolylmethyl)indole and its analogs has been a key strategy in identifying and optimizing their therapeutic activities, particularly as inhibitors of enzymes like aromatase, which is a crucial target in hormone-dependent breast cancer treatment. These computational approaches allow for the detailed examination of how these molecules fit into the active site of their target proteins, providing insights that guide the synthesis of new compounds with improved efficacy.

One of the primary targets for indole-based compounds has been the aromatase enzyme, a member of the cytochrome P450 superfamily. nih.govdrugfuture.com The inhibition of this enzyme is a critical strategy in cancer therapy. drugfuture.com Molecular docking studies, a cornerstone of receptor-based drug design, have been employed to predict the binding modes of various indole derivatives within the aromatase active site. researchgate.net These studies have revealed that the indole nucleus often interacts with the heme group of the aromatase, while other substituents can form hydrogen bonds and hydrophobic interactions with key amino acid residues, enhancing binding affinity.

For instance, in studies of related indole derivatives, the fundamental structural features required for effective binding include the indole nucleus, which can interact with the heme of the aromatase, a sulfonamide group for hydrogen bonding, and an appropriately substituted benzene (B151609) ring to fit into a hydrophobic pocket. While specific homology models for the direct interaction of 3-Isopropyl-3-(1-imidazolylmethyl)indole are not detailed in the provided results, the principles derived from similar structures are highly applicable. The imidazole moiety of 3-Isopropyl-3-(1-imidazolylmethyl)indole is analogous to the azole rings in known aromatase inhibitors, which are known to coordinate with the heme iron atom in the enzyme's active site.

The general workflow for such a computational investigation would involve:

Target Identification and Preparation : Identifying the biological target of interest, such as aromatase (Cytochrome P450 19A1). If the crystal structure of the target protein is unavailable, a homology model would be constructed based on the amino acid sequence and the known structures of related proteins.

Ligand Preparation : The 3D structure of 3-Isopropyl-3-(1-imidazolylmethyl)indole would be generated and optimized to find its lowest energy conformation.

Molecular Docking : The prepared ligand is then "docked" into the active site of the receptor. Docking algorithms explore various possible orientations and conformations of the ligand within the binding site and score them based on the predicted binding affinity.

Binding Mode Analysis : The resulting docked poses are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

This information is invaluable for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. By identifying the key interactions that contribute to high binding affinity, medicinal chemists can rationally design new derivatives of 3-Isopropyl-3-(1-imidazolylmethyl)indole with enhanced inhibitory potency and selectivity.

While the search results highlight broader research on indole derivatives, the established methodologies in homology modeling and receptor-based drug design provide a clear framework for the computational evaluation of 3-Isopropyl-3-(1-imidazolylmethyl)indole. The insights gained from these studies are crucial for the development of novel therapeutics targeting enzymes like aromatase.

Preclinical Pharmacological and Toxicological Assessment

In Vitro Efficacy and Selectivity Profiling (e.g., IC50 values)

The in vitro efficacy of 2-isopropyl-3-(1-imidazolylmethyl)indole, a compound closely related to the subject of this article, has been characterized by its potent and highly selective inhibition of thromboxane (B8750289) A2-synthetase. nih.gov In studies utilizing microsomal enzymes, this compound demonstrated significant inhibitory activity against human blood platelet thromboxane A2-synthetase, with a reported IC50 value of 2 x 10⁻⁸ M. nih.gov

A key aspect of its preclinical profile is its selectivity. The compound exhibited a pronounced preference for thromboxane A2-synthetase over other key enzymes in the prostaglandin (B15479496) synthesis pathway. nih.gov Specifically, its inhibitory effects on prostaglandin I2-synthetase and ram seminal vesicle PGH2-synthetase were significantly weaker, with IC50 values greater than 10⁻⁴ M for both enzymes. nih.gov This demonstrates a high degree of selectivity, which is a desirable characteristic for therapeutic potential, as it suggests a lower likelihood of off-target effects related to the inhibition of prostacyclin (PGI2) production. nih.gov Another related compound, 2-cyclopropyl-3-(1-imidazolylmethyl)indole, showed even higher potency against thromboxane A2-synthetase (IC50 1 x 10⁻¹⁰ M) but was less selective, also inhibiting prostaglandin I2-synthetase with an IC50 of 8.4 x 10⁻⁷ M. nih.gov

The table below summarizes the comparative IC50 values, highlighting the selectivity of 2-isopropyl-3-(1-imidazolylmethyl)indole.

| Compound | Enzyme Target | Source | IC50 Value (M) |

| 2-isopropyl-3-(1-imidazolylmethyl)indole | Thromboxane A2-Synthetase | Human Blood Platelets | 2 x 10⁻⁸ |

| 2-isopropyl-3-(1-imidazolylmethyl)indole | Prostaglandin I2-Synthetase | Pig Aorta | > 10⁻⁴ |

| 2-isopropyl-3-(1-imidazolylmethyl)indole | PGH2-Synthetase | Ram Seminal Vesicles | > 10⁻⁴ |

| 2-cyclopropyl-3-(1-imidazolylmethyl)indole | Thromboxane A2-Synthetase | Human Blood Platelets | 1 x 10⁻¹⁰ |

| 2-cyclopropyl-3-(1-imidazolylmethyl)indole | Prostaglandin I2-Synthetase | Pig Aorta | 8.4 x 10⁻⁷ |

Data sourced from Agents and Actions, 1981. nih.gov

In Vivo Pharmacological Models for Specific Therapeutic Areas

The potent and selective inhibition of thromboxane synthase by 3-(1H-imidazol-1-ylmethyl)indole derivatives suggests their potential utility in pathologies driven by thromboxane A2, such as platelet aggregation and thrombosis. nih.gov While specific in vivo data for 3-isopropyl-3-(1-imidazolylmethyl)indole is not detailed in the provided sources, studies on analogous compounds provide insight into the expected activity. For instance, the introduction of an acidic substituent to the indole (B1671886) structure can enhance potency. nih.gov One such analogue, 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid, strongly inhibited thromboxane formation following both intravenous administration in rabbits and oral administration in dogs. nih.gov This inhibition was shown to have a long duration of action, with significant effects observed even 15 hours after a 1 mg/kg oral dose in conscious dogs. nih.gov

Other indole derivatives, such as indole-3-carbinol, have also been shown to inhibit collagen-induced platelet aggregation in human platelet-rich plasma and suppress thromboxane B2 formation. nih.gov Furthermore, this compound demonstrated antithrombotic effects in vivo, protecting mice from death in a pulmonary thrombosis model induced by collagen and epinephrine. nih.gov Another related compound, indole-3-propionate (IPA), has been shown to attenuate thrombus formation in vivo. nih.gov These findings collectively support the hypothesis that inhibitors of the thromboxane pathway, including indole-based compounds, can effectively modulate platelet activity and thrombosis. nih.govnih.gov

Indole derivatives have been investigated for their neuroprotective effects in models of ischemic injury. Indole-3-propionic acid (IPA), a metabolite produced by gut flora, has been shown to alleviate ischemic brain injury in mouse models of middle cerebral artery occlusion (MCAO). researchgate.netnih.gov Administration of IPA was found to reduce neuroinflammation, neurological impairment, and brain infarction size in these models. researchgate.netnih.gov The protective mechanisms are thought to be mediated by the gut microbiota. nih.gov Similarly, another indole compound, Indole-3-carbinol (I3C), has demonstrated protective effects against myocardial ischemia/reperfusion injury in mice. nih.gov I3C pretreatment was found to reduce infarct size and limit cardiac apoptosis by modulating the expression of apoptotic and anti-apoptotic proteins. nih.gov These studies on related indole structures suggest that the core indole scaffold may confer protective properties in the context of ischemic damage. researchgate.netnih.gov

Several 3-imidazolylalkyl-indole derivatives have been synthesized and evaluated for their in vitro activity against Leishmania mexicana promastigotes. nih.gov This class of compounds has shown promise as potential antileishmanial agents. nih.gov In one study, a series of fifteen related compounds were tested, with eight demonstrating activity comparable to the reference drug ketoconazole, exhibiting IC50 values in the range of 2.10-3.30 µg/mL. nih.gov The most potent compound identified in this series was 1-(2-bromobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole, which had an IC50 value of 0.011 µg/mL against promastigotes, a potency 270 times greater than that of ketoconazole. nih.gov This compound also showed high activity against intracellular amastigotes, with an IC50 value of 0.018 µg/mL. nih.gov While data for 3-isopropyl-3-(1-imidazolylmethyl)indole was not specifically reported, the demonstrated activity of these structurally similar indole derivatives highlights the potential of this chemical class in the development of new treatments for leishmaniasis. nih.govnih.gov

Mechanistic Toxicology and Safety Pharmacology

In silico toxicology models are utilized for the early assessment of the toxic potential of chemical compounds by using their molecular structure to predict various toxicity endpoints. japsonline.comjscimedcentral.com These computational methods, such as Quantitative Structure-Toxicity Relationship (QSTR) models, can predict outcomes like rodent carcinogenicity, rat oral LD50, mutagenicity, and developmental toxicity. japsonline.comnih.gov

For the general class of indole derivatives, in silico studies have been conducted. japsonline.com In one study focusing on novel indole derivatives, QSTR analysis using TOPKAT software suggested that the tested compounds were non-carcinogenic and had high LD50 values in computational animal models. japsonline.com However, ADME (absorption, distribution, metabolism, and excretion) predictions for a different set of indole derivatives indicated a high probability of hepatotoxicity, with calculated probability values in the range of 0.94-0.98. japsonline.com It is crucial to note that these predictions are for different indole derivatives and not specifically for 3-isopropyl-3-(1-imidazolylmethyl)indole. Such in silico tools serve to prioritize chemicals and guide further empirical toxicity testing rather than providing definitive safety profiles. jscimedcentral.com

Experimental Safety Studies (e.g., In Vitro Cytotoxicity, In Vivo Tolerability)

A comprehensive review of publicly available scientific literature and toxicological databases did not yield any specific experimental safety studies for the chemical compound 3-Isopropyl-3-(1-imidazolylmethyl)indole. Consequently, no data on in vitro cytotoxicity or in vivo tolerability for this particular molecule could be identified.

Detailed research findings regarding the preclinical safety profile of 3-Isopropyl-3-(1-imidazolylmethyl)indole are not available in the current body of scientific research. Therefore, data tables illustrating its effects in cytotoxicity assays or its tolerability in animal models cannot be provided.

Therapeutic Potential and Future Research Directions for 3 Isopropyl 3 1 Imidazolylmethyl Indole

Advancing the Development as a Selective Thromboxane (B8750289) Synthetase Inhibitor

3-Isopropyl-3-(1-imidazolylmethyl)indole is a potent and notably selective inhibitor of thromboxane A2 synthetase, an enzyme crucial for the biosynthesis of thromboxane A2 (TXA2). nih.gov TXA2 is a powerful promoter of platelet aggregation and vasoconstriction. nih.govnih.gov The selective inhibition of its synthesis is a promising therapeutic strategy for various thrombotic disorders. nih.govahajournals.org

Research has demonstrated that several 3-(1-imidazolylmethyl) indoles effectively inhibit the microsomal enzymes responsible for producing thromboxane A2. nih.gov Among these, 2-isopropyl-3-(1-imidazolylmethyl) indole (B1671886) has shown remarkable selectivity for thromboxane A2-synthetase. nih.gov This selectivity is a key advantage as it minimizes interference with the production of other important prostaglandins (B1171923), such as prostacyclin (PGI2), which has anti-aggregatory and vasodilatory effects. nih.gov

The development of selective thromboxane synthetase inhibitors like 3-Isopropyl-3-(1-imidazolylmethyl)indole offers a more targeted approach compared to non-selective cyclooxygenase (COX) inhibitors like aspirin (B1665792). ahajournals.org While aspirin is effective in preventing stroke by inhibiting thromboxane A2 formation, it also blocks the production of prostacyclin. ahajournals.orgnih.gov A selective inhibitor, however, would suppress thromboxane formation without significantly affecting prostacyclin levels, potentially offering a better therapeutic profile. ahajournals.orgepo.org

Further research into this compound and its analogues could lead to the development of new antiplatelet therapies for conditions such as ischemic heart disease, stroke, and transient ischemic attacks. ahajournals.orgepo.org

Table 1: Comparative Inhibitory Activity of Indole Derivatives

| Compound | Thromboxane A2-Synthetase IC50 (M) | Prostaglandin (B15479496) I2-Synthetase IC50 (M) |

|---|---|---|

| 2-cyclopropyl-3(1-imidazolylmethyl) indole | 1 x 10-10 | 8.4 x 10-7 |

| 2-isopropyl-3-(1-imidazolylmethyl) indole | High | Almost no activity |

This table is based on data from a study on 3-(1-imidazolylmethyl) indoles as inhibitors of thromboxane and prostaglandin synthetases. nih.gov

Opportunities in Neurodegenerative, Inflammatory, and Metabolic Diseases

The unique structure of 3-Isopropyl-3-(1-imidazolylmethyl)indole, which combines indole and imidazole (B134444) rings, suggests a broad range of potential therapeutic applications beyond its effects on thromboxane synthesis. Both indole and imidazole derivatives have shown promise in the context of neurodegenerative, inflammatory, and metabolic diseases.

Neurodegenerative Diseases: Indole and imidazole-based compounds are being explored for their neuroprotective potential. nih.gov The indole structure is a key component of many bioactive compounds and can interact with various receptors in the central nervous system. nih.govmdpi.com Some indole derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively. nih.gov Imidazole-containing compounds have also been studied for their potential to modulate neuroinflammation and oxidative stress, key factors in neurodegeneration. nih.gov The combination of these two heterocyclic systems in one molecule could offer a multi-targeted approach to treating these complex diseases.

Inflammatory Diseases: Imidazole derivatives have well-documented anti-inflammatory properties. jchemrev.comnih.gov They can inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in the inflammatory cascade. nih.gov The inhibition of thromboxane A2 synthesis by 3-Isopropyl-3-(1-imidazolylmethyl)indole is also relevant here, as thromboxane A2 is a pro-inflammatory mediator. pharmacologyeducation.org An imbalance between pro-inflammatory thromboxane A2 and anti-inflammatory prostaglandins can contribute to chronic inflammation. pharmacologyeducation.org Therefore, selective inhibition of thromboxane synthesis could be beneficial in inflammatory conditions.

Metabolic Diseases: Recent research has highlighted the role of gut microbiota and their metabolites in metabolic disorders. nih.gov Indole-3-propionic acid, a metabolite produced by gut bacteria, has been shown to improve insulin (B600854) sensitivity and reduce liver lipid synthesis. nih.gov While the direct effects of 3-Isopropyl-3-(1-imidazolylmethyl)indole on metabolism are not yet established, the indole core suggests a potential for interaction with metabolic pathways. Furthermore, some dietary indoles, like indole-3-carbinol, have been found to regulate metabolic reprogramming in prostate tissue, indicating the broader metabolic influence of indole-containing compounds. nih.gov

Applications in Antiparasitic and Antimicrobial Chemotherapy

The imidazole and indole moieties present in 3-Isopropyl-3-(1-imidazolylmethyl)indole are found in numerous compounds with established antiparasitic and antimicrobial activities.

Antiparasitic Activity: Imidazole derivatives are a cornerstone in the treatment of various parasitic infections. nih.govnih.gov For instance, metronidazole (B1676534) and tinidazole (B1682380) are widely used antiprotozoal agents. jchemrev.com The imidazole ring is crucial for their mechanism of action, which often involves the generation of reactive radicals that damage the parasite's DNA. nih.gov Some synthetic imidazole derivatives have shown potent in vitro activity against parasites like Leishmania. mdpi.com

Antimicrobial Activity: Both indole and imidazole derivatives have demonstrated broad-spectrum antimicrobial properties. jchemrev.comnih.gov

Antibacterial: Synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria by inhibiting their respiratory metabolism. nih.gov However, their efficacy against Gram-negative bacteria can be limited due to the outer membrane acting as a barrier. nih.gov Various 3-substituted indole-2-one derivatives have also shown promising antibacterial activity. dergipark.org.trmdpi.com Imidazole-containing compounds have also been extensively studied for their antibacterial effects. jchemrev.comnih.gov

Antifungal: Imidazole-based drugs, such as miconazole (B906) and ketoconazole, are widely used as antifungal agents. jchemrev.commdpi.com Their mechanism of action typically involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. The development of new imidazole derivatives continues to be an active area of research due to the rise of antifungal resistance. mdpi.com Indole derivatives have also shown antifungal properties. dergipark.org.tr For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against Candida albicans. mdpi.com

The combination of both an indole and an imidazole ring in 3-Isopropyl-3-(1-imidazolylmethyl)indole makes it an interesting candidate for further investigation as a potential dual-action antiparasitic and antimicrobial agent.

Challenges in Translational Research and Clinical Development

Despite the promising preclinical data for selective thromboxane synthetase inhibitors, their translation into clinical practice has faced significant hurdles. A primary challenge has been the "valley of death" in research, where promising basic science discoveries fail to translate into effective clinical therapies. sanguinebio.com

One of the key scientific challenges is that the inhibition of thromboxane synthase can lead to an accumulation of its precursor, prostaglandin H2 (PGH2). nih.gov PGH2 can itself act as a platelet agonist by binding to thromboxane receptors, thereby counteracting the intended antiplatelet effect. nih.govahajournals.org This has led to the development of dual-acting compounds that both inhibit thromboxane synthase and block thromboxane receptors. nih.govgrafiati.com

Furthermore, the clinical development of any new therapeutic agent is a long and complex process involving rigorous preclinical and clinical trials to establish safety and efficacy. nih.govcytivalifesciences.com For a compound like 3-Isopropyl-3-(1-imidazolylmethyl)indole, this would involve:

Preclinical "proof-of-concept" studies: These are critical for demonstrating the therapeutic potential but often have limitations that affect their clinical relevance. sanguinebio.comnih.gov

Navigating the regulatory approval process: This is a complicated and rigorous journey with evolving requirements. cytivalifesciences.com

Bridging science and business: Securing funding and making strategic decisions about development are crucial for moving from the laboratory to the market. cytivalifesciences.com

The historical development of other cardiovascular drugs, such as COX-2 inhibitors, has highlighted the potential for unforeseen toxicities, which underscores the need for thorough investigation. nih.gov

Synergistic Approaches and Combination Therapies

The therapeutic potential of 3-Isopropyl-3-(1-imidazolylmethyl)indole could be enhanced through synergistic approaches and combination therapies. Given its specific mechanism of action as a selective thromboxane synthetase inhibitor, it could be combined with other agents to achieve a more comprehensive therapeutic effect.

For instance, in the context of cardiovascular disease, combining a selective thromboxane synthetase inhibitor with a thromboxane receptor antagonist could provide a more complete blockade of the thromboxane pathway. nih.gov This dual approach would not only prevent the formation of thromboxane A2 but also block the effects of any accumulated prostaglandin H2 at the receptor level. nih.gov

In the realm of cancer therapy, where thromboxane signaling has been implicated in tumor progression and metastasis, combining a thromboxane synthase inhibitor with conventional chemotherapeutic agents could be a viable strategy. nih.gov For example, depriving bladder cancer cells of thromboxane signaling has been shown to sensitize them to the effects of drugs like paclitaxel (B517696) and cisplatin. nih.gov

Furthermore, in the context of antimicrobial chemotherapy, combination therapy is a key strategy to combat drug resistance. mdpi.com The potential antimicrobial properties of 3-Isopropyl-3-(1-imidazolylmethyl)indole could be explored in combination with existing antibiotics or antifungals to enhance their efficacy or overcome resistance mechanisms.

Novel Applications and Emerging Research Paradigms

The unique chemical scaffold of 3-Isopropyl-3-(1-imidazolylmethyl)indole, featuring a 3-substituted indole, opens up avenues for novel applications and aligns with emerging research paradigms.

The functionalization of the indole ring at the 3-position is a significant area of research in medicinal chemistry due to the enhanced electron density at this position, making it highly nucleophilic. rsc.org This has led to the development of various methodologies for synthesizing a diverse library of 3-substituted indole derivatives with a wide range of biological activities. rsc.orgresearchgate.netbohrium.comacs.orgrsc.org

Emerging research is focusing on the development of multi-target drugs, particularly for complex diseases like neurodegenerative disorders. mdpi.com The combination of the indole and imidazole moieties in a single molecule could be leveraged to design compounds that act on multiple pathological pathways simultaneously. For example, such a compound could be designed to have both neuroprotective and anti-inflammatory properties.

Furthermore, the field of supramolecular chemistry is exploring the use of imidazole-based complexes for medicinal applications, including anticancer, antibacterial, and diagnostic agents. nih.gov The imidazole portion of 3-Isopropyl-3-(1-imidazolylmethyl)indole could potentially be used to form such complexes, opening up new therapeutic possibilities.

The continued exploration of the chemical space around 3-substituted indoles and imidazoles is likely to uncover novel biological activities and lead to the development of innovative therapeutic agents for a wide range of diseases. ijsrtjournal.comtsijournals.comfrontiersin.org

Q & A

Basic: What are the common synthetic routes for preparing 3-Isopropyl-3-(1-imidazolylmethyl)indole and related indole derivatives?

Synthesis of indole derivatives often involves coupling reactions and catalytic systems. For example:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A 5-fluoroindole derivative was synthesized using CuI as a catalyst in PEG-400/DMF, achieving a 42% yield after purification via column chromatography (70:30 ethyl acetate/hexane) .

- Imidazole functionalization: 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized via condensation of indole with substituted imidazoles under reflux conditions, using reagents like acetic acid and hydrazine hydrate .

- Intermediate synthesis: Patents describe multi-step routes for indole-based intermediates, including protection/deprotection strategies and salt formation (e.g., succinate salts) to enhance stability .

Basic: How are purification and structural characterization typically performed for such compounds?

- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is standard . For polar intermediates, reverse-phase HPLC may be used.

- Characterization:

- NMR spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and substituent integration .

- Mass spectrometry: High-resolution mass spectrometry (HRMS) or FAB-HRMS validates molecular weight and fragmentation patterns .

- Chromatography: TLC monitors reaction progress, while HPLC-MS detects impurities in biological matrices .

Advanced: How can researchers optimize reaction conditions for introducing imidazole moieties into indole scaffolds?

Key parameters include:

- Catalyst selection: CuI in PEG-400/DMF improves azide-alkyne cycloaddition efficiency . For imidazole coupling, acid catalysts (e.g., HCl) or bases (K₂CO₃) may be tested.

- Solvent systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates, while ethanol/water mixtures facilitate precipitation .

- Reaction time and temperature: Extended stirring (12–48 hours) at 50–80°C is common for imidazole-indole conjugates . Microwave-assisted synthesis can reduce time .

Advanced: How to resolve contradictions in indole-related biosynthetic pathway data?

Conflicting reports on indole synthase (INS) roles in plants and bacteria require:

- Gene coexpression analysis: In Arabidopsis, INS was not coexpressed with tryptophan synthase (TSB) genes, suggesting a Trp-independent auxin pathway .

- Metabolic modeling: Transcriptomic data linked to bacterial indole production revealed transport limitations; adding organic solvents (e.g., hexane) improved yield by partitioning indole from aqueous phases .

- Enzyme assays: Direct measurement of INS activity in cytoplasmic vs. plastid fractions clarifies compartment-specific pathways .

Advanced: What advanced analytical methods detect and quantify indole derivatives in complex matrices?

- Liquid chromatography-mass spectrometry (LC-MS):

- UPLC-Q Exactive Plus Orbitrap systems achieve high-resolution detection (e.g., m/z 130 for indole-3-lactic acid) with isotopic abundance validation .

- Salkowski assay limitations: Colorimetric methods lack specificity; LC-MS distinguishes indole-3-acetic acid (IAA) from structurally similar compounds (e.g., indole-3-pyruvic acid) .

- Nuclear magnetic resonance (NMR): ¹H-¹³C HSQC spectra resolve overlapping signals in crude bacterial extracts .

Basic: What biological activities are associated with imidazole-functionalized indole compounds?

- Antimicrobial activity: 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole derivatives showed antibacterial and antifungal effects against Staphylococcus aureus and Candida albicans .

- Plant growth regulation: Bacterial indole derivatives (e.g., IAA, indole-3-lactic acid) promote root elongation in Lemna minor via auxin-like signaling .

- Enzyme inhibition: Indole-acryloyl hybrids (e.g., isoindoline-1,3-dione derivatives) inhibit acetylcholinesterase, suggesting neurological applications .

Advanced: How do researchers address discrepancies in indole quantification across bacterial strains?

- Strain-specific calibration: Microbacterium DAB 1A produces higher indole levels than Aeromonas DAB 39B; strain-specific LC-MS calibration curves improve accuracy .

- Metabolite extraction optimization: Acidified ethyl acetate extracts indole more efficiently from bacterial supernatants than neutral solvents .

- Genomic validation: Presence of tryptophanase (tnaA) genes in bacterial genomes correlates with indole production capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.